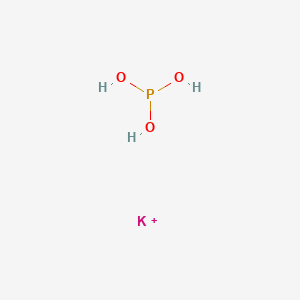

膦酸一钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monopotassium Phosphate, scientifically known as the monopotassium salt of phosphoric acid, has the chemical formula KH2PO4 . It is freely soluble in water and insoluble in ethanol . When pure KH2PO4 reacts with MgO, it yields high-quality ceramics .

Synthesis Analysis

Monopotassium phosphate is produced by the action of phosphoric acid on potassium carbonate . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The potassium ions and phosphoric acid molecules are arranged in a square, with a potassium ion at the center and four phosphoric acid molecules surrounding it. This structure is repeated in a lattice, with the potassium ions and phosphoric acid molecules held together by ionic bonds .Chemical Reactions Analysis

When Monopotassium Phosphate dissolves in water, it forms phosphoric acid and potassium hydroxide . It can also react with a base like sodium hydroxide to form disodium phosphate, water, and potassium hydroxide .Physical And Chemical Properties Analysis

Monopotassium Phosphate has a molecular weight of 121.094 g/mol . It is characterized by a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It is soluble in water but does not dissolve in ethanol .科学研究应用

- Application : Monopotassium Phosphate is used as a fertilizer because it contains potassium and phosphate that can be applied to both the soil and foliage .

- Application : It is used in the manufacture of sodium phosphates, ammonium phosphates, calcium phosphates, and other phosphates .

- Application : For color preservation, it is used in eggs and is also used in low-sodium products, meat products, and milk products .

Fertilizer

Manufacturing of Other Phosphates

Food Preservation

Ceramics Production

Herbicides and Fungicides

Medicinal Chemistry

- Application : It is used as an organic precursor of crystalline manganese, nickel, or lanthanide-containing hybrid materials .

- Application : Phosphorus, when combined with aluminum or iron, becomes an insoluble salt. This property is used to remove excess phosphorus from wastewater .

- Method : The process of removing the phosphorus is done chemically by reacting the phosphorus with compounds such as ferric chloride, ferric sulfate, and aluminum sulfate or aluminum chlorohydrate .

- Outcome : With solubilities this low, the resulting precipitates can then be filtered out, effectively removing phosphorus from wastewater .

- Application : The flammable nature of phosphorus makes it an ideal ingredient for matches .

- Method : White phosphorus was used in the past, but due to its toxicity, red phosphorus or phosphorus sesquisulfide are now used in “safety” matches .

- Outcome : This results in the production of matches that are safer to use .

- Application : Phosphorus is a necessary part of our diet. We consume it in nearly all of the foods we eat .

- Application : Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications .

- Outcome : This has led to the development of various antiviral and antibacterial treatments .

pH Sensitive NMR Probe

Organic Precursor of Crystalline Materials

Water Treatment

Match Production

Dietary Supplement

Biological Molecule Mimic

安全和危害

未来方向

Phosphonic acids, including Monopotassium Phosphate, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, thus making the synthesis of phosphonic acids a determinant question for numerous research projects .

属性

IUPAC Name |

potassium;phosphorous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P/c;1-4(2)3/h;1-3H/q+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFTYONLUTOFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3KO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.094 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;phosphorous acid | |

CAS RN |

13977-65-6 |

Source

|

| Record name | Monopotassium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)